N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
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Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a complex organic compound that features a pyrrolidine ring and a quinazolinone moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide typically involves the formation of the pyrrolidine and quinazolinone rings followed by their coupling. The pyrrolidine ring can be synthesized from 2-pyrrolidinone through a series of reduction and alkylation reactions . The quinazolinone moiety can be prepared via the cyclization of anthranilic acid derivatives with formamide . The final coupling step involves the reaction of the pyrrolidine derivative with the quinazolinone derivative under appropriate conditions, such as the use of a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the synthesis steps and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring to form N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions . This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine .
- 2-(Aminomethyl)-1-ethylpyrrolidine .
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is unique due to its combination of a pyrrolidine ring and a quinazolinone moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C18H24N4O2/c1-2-22-11-5-6-13(22)12-19-17(23)10-9-16-20-15-8-4-3-7-14(15)18(24)21-16/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)(H,20,21,24) |
InChI Key |
DNJUHANCPAMJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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